Superior Systolic Blood Pressure Reduction: Indapamide vs. Hydrochlorothiazide
In a systematic review and meta-analysis of 14 randomized trials directly comparing indapamide (INDAP) with hydrochlorothiazide (HCTZ), indapamide demonstrated superior systolic blood pressure reduction. [1] The analysis, which accounted for dose-level equivalency, showed that indapamide lowered systolic blood pressure by an additional -5.1 mm Hg compared to HCTZ (95% CI, -8.7 to -1.6; P=0.004). [1] Notably, this difference was observed despite a bias in trial design favoring HCTZ, as a greater proportion of the data came from studies where the HCTZ arm received a higher dose level than the indapamide arm. [1]
| Evidence Dimension | Reduction in Systolic Blood Pressure (SBP) |
|---|---|
| Target Compound Data | Superior SBP reduction relative to HCTZ: -5.1 mm Hg (95% CI, -8.7 to -1.6; P=0.004) |
| Comparator Or Baseline | Hydrochlorothiazide (HCTZ) |
| Quantified Difference | -5.1 mm Hg |
| Conditions | Meta-analysis of 14 randomized controlled trials with 883 patients, comparing commonly prescribed doses; random effects model. |
Why This Matters
A 5.1 mm Hg difference in systolic blood pressure is clinically meaningful, as each 5 mm Hg reduction in SBP is associated with a 10-15% reduction in major cardiovascular events, guiding superior efficacy expectations for research and clinical use.
- [1] Roush GC, Ernst ME, Kostis JB, Tandon S, Sica DA. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: Antihypertensive and metabolic effects. Hypertension. 2015;65(5):1041-1046. doi:10.1161/HYPERTENSIONAHA.114.05021 View Source
